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Compound of Interest

Compound Name:
4,6-Dibromo-2-(3-

nitrophenyl)pyrimidine

CAS No.: 83217-57-6

Cat. No.: B1505297

Get Quote

Executive Summary
Nitrophenyl-substituted pyrimidines represent a class of "push-pull" heterocyclic systems where

the electron-deficient pyrimidine core acts synergistically with the nitro group (a strong

-acceptor) to modulate electronic transitions. This guide dissects the structural causality behind
their physicochemical behavior, focusing on the interplay between planar conjugation,
intramolecular charge transfer (ICT), and their resulting utility in nonlinear optics (NLO) and
antimicrobial pharmacophores.

Molecular Architecture & Synthesis
Structural Topology
The electronic efficacy of these molecules is dictated by the torsion angle (

) between the pyrimidine ring and the nitrophenyl substituent.
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Planarity vs. Sterics: In para-nitrophenyl derivatives, the molecule often approaches planarity

(

), maximizing orbital overlap and

-electron delocalization. In contrast, ortho-substitution introduces significant steric repulsion
with the pyrimidine nitrogen lone pairs, forcing a twisted conformation (

) that disrupts conjugation and alters the HOMO-LUMO gap.

Crystal Packing: X-ray diffraction studies consistently reveal that these molecules crystallize

via extensive hydrogen bonding networks (N-H...N and C-H...O), often forming

centrosymmetric dimers that stabilize the lattice but can quench second-order NLO effects if

not engineered into non-centrosymmetric space groups.

Validated Synthetic Pathway (Chalcone Route)
While the Biginelli reaction yields dihydropyrimidines, the fully aromatic system—required for

maximum electronic delocalization—is best synthesized via the Claisen-Schmidt condensation

followed by cyclization.

Diagram 1: Synthesis Workflow

Figure 1: Step-wise synthesis of aromatic nitrophenyl pyrimidines via chalcone intermediate.
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Electronic Landscape & DFT Analysis
The "Push-Pull" Mechanism
The 2-amino-4-(nitrophenyl)pyrimidine system functions as a classic Donor-

-Acceptor (D-

-A) chromophore.
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Donor: The amino group (-NH2) at position 2 pushes electron density into the pyrimidine

ring.

Bridge: The pyrimidine ring and the phenyl spacer facilitate charge migration.

Acceptor: The nitro group (-NO2) acts as the ultimate electron sink.

Frontier Molecular Orbitals (FMO)
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is the standard for

characterizing these systems.

HOMO (Highest Occupied Molecular Orbital): typically localized on the amino group and the

pyrimidine ring (

-bonding character).

LUMO (Lowest Unoccupied Molecular Orbital): Shifted significantly toward the nitrophenyl

moiety and the nitro group itself (

-antibonding).

Band Gap: The HOMO-LUMO gap (

) typically ranges from 3.0 to 4.0 eV. A narrower gap correlates with higher chemical
reactivity (softness) and enhanced NLO response.

Quantitative Electronic Data
Table 1: Typical Electronic Parameters for 2-Amino-4-(4-nitrophenyl)pyrimidine (DFT B3LYP/6-

311G(d,p))
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Parameter Value (Approx.) Significance

HOMO Energy -6.2 eV
Ionization potential proxy;

indicates donor strength.

LUMO Energy -2.8 eV
Electron affinity proxy;

indicates acceptor strength.

Energy Gap (

)
3.4 eV

Critical for UV-Vis absorption (

) and stability.

Dipole Moment (

)
6 - 9 Debye

High polarity indicates strong

Intramolecular Charge Transfer

(ICT).

Hyperpolarizability (

)
High

Indicator of Second Harmonic

Generation (SHG) potential.[1]

Diagram 2: Electronic Structure-Activity Logic
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Figure 2: Causal relationship between structural substitution and electronic properties.
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Experimental Protocols
Synthesis of 2-Amino-4-(4-nitrophenyl)pyrimidine
Rationale: This protocol utilizes the chalcone intermediate to ensure the formation of the

thermodynamically stable aromatic pyrimidine rather than the dihydro-analog.

Reagents:
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4-Nitroacetophenone (10 mmol)

Benzaldehyde (10 mmol)

Guanidine Hydrochloride (10 mmol)

NaOH (40% aq), KOH pellets, Ethanol (99%).

Step 1: Chalcone Formation

Dissolve 4-nitroacetophenone and benzaldehyde in 20 mL ethanol.

Add 10 mL of 40% NaOH dropwise at 0°C with vigorous stirring.

Stir at room temperature for 3-4 hours. A yellow precipitate (chalcone) will form.

Filter, wash with cold water until neutral pH, and recrystallize from ethanol.

Step 2: Pyrimidine Cyclization

Mix the synthesized chalcone (5 mmol) and Guanidine HCl (5 mmol) in 25 mL ethanol.

Add KOH (15 mmol) dissolved in minimal ethanol.

Reflux for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Cool to room temperature and pour into crushed ice.

Filter the solid, wash with water, and dry.[2][3]

Purification: Recrystallize from DMF/Ethanol mixture to obtain pure crystals suitable for XRD.

Computational Protocol (DFT Setup)
Rationale: To validate experimental UV-Vis and NLO data.

Software: Gaussian 09/16 or ORCA.
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Geometry Optimization:opt freq B3LYP/6-311G(d,p). Ensure no imaginary frequencies

(confirms global minimum).

TD-DFT (for UV-Vis):td(nstates=6) B3LYP/6-311G(d,p) scrf=(solvent=ethanol).

NLO Calculation:polar B3LYP/6-311G(d,p).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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